Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt
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Overview
Description
. It is classified as a triarylmethane dye and is known under various names, such as FD&C Blue No. 1 or acid blue 9 . The compound has the appearance of a blue powder and is soluble in water and glycerol . It is one of the oldest FDA-approved color additives and is generally considered nontoxic and safe .
Preparation Methods
Brilliant Blue FCF is synthesized through the condensation of 2-formylbenzenesulfonic acid and the appropriate aniline, followed by oxidation . The compound is usually produced as a disodium salt, but calcium and potassium salts are also permitted . Industrial production methods involve the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) for the separation and quantification of the dye in various food products .
Chemical Reactions Analysis
Brilliant Blue FCF undergoes various chemical reactions, including oxidation and reduction. For example, the decolorization of Brilliant Blue FCF in aqueous solution can be achieved using potassium persulfate (K₂S₂O₈) and sodium borohydride (NaBH₄) with silver nanoparticles (AgNPs) as an activator . The reaction conditions, such as reaction time, initial dye concentration, activator concentration, solution pH, and temperature, significantly affect the decolorization rate . The major products formed from these reactions include sulfate radicals (SO₄·⁻) and hydroxyl radicals (HO·) generated during the decolorization process .
Scientific Research Applications
Brilliant Blue FCF has a wide range of scientific research applications. In chemistry, it is used as a tracer agent due to its water solubility and distinct color . In biology, it is employed to stain bacterial and fungal cells . In medicine, it is used in photodynamic therapy for its photodynamic antibacterial activity . Additionally, it is used in the food industry as a colorant for various products, including beverages, confectionery, and dairy products .
Mechanism of Action
The mechanism of action of Brilliant Blue FCF involves its interaction with visible light, which leads to the generation of reactive oxygen species (ROS) such as hydroxyl radicals (HO·) and sulfate radicals (SO₄·⁻) . These ROS are responsible for the decolorization and antibacterial activity of the compound . The molecular targets and pathways involved in this process include the activation of silver nanoparticles (AgNPs) and the subsequent generation of ROS .
Comparison with Similar Compounds
Brilliant Blue FCF is similar to other synthetic dyes such as acid green 3 (CAS#4680-78-8) and acid green 9 (CAS#4857-81-2) . it is unique in its widespread use as a food colorant and its approval by the FDA . Unlike some other dyes, Brilliant Blue FCF is generally considered nontoxic and safe for consumption . Its distinct blue color and water solubility make it a preferred choice for various applications .
Properties
Molecular Formula |
C47H49N3O7S2 |
---|---|
Molecular Weight |
832.0 g/mol |
IUPAC Name |
3-[[4-[(Z)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C47H49N3O7S2/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56) |
InChI Key |
YVNQAIFQFWTPLQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3C)/C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C |
Origin of Product |
United States |
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